Albatross (99-123)
Description
Based on analogous compounds described in the evidence (e.g., CAS 1046861-20-4; see Table 1), "Albatross (99-123)" is hypothesized to be a boronic acid derivative with a molecular formula approximating C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Such compounds are typically utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their reactivity with palladium catalysts .
Key properties include:
- Log Po/w (XLOGP3): 2.15 (indicating moderate hydrophobicity).
- Solubility: 0.24 mg/mL in aqueous solutions.
- Synthetic Accessibility Score: 2.07 (moderately accessible via standard laboratory protocols).
Properties
sequence |
DADILGLKKSNSAPSKKAAKDPGKG |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Albatross (99-123) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects : The presence of bromine and chlorine substituents in "Albatross (99-123)" enhances its electrophilicity compared to dichlorophenyl derivatives, making it more reactive in palladium-catalyzed reactions .
Hydrophobicity : Lower Log Po/w values (e.g., 2.15 vs. 3.45) suggest "Albatross (99-123)" has better aqueous solubility than bulkier analogs, advantageous for reactions in polar solvents.
Synthetic Utility : While all compounds serve as cross-coupling precursors, "Albatross (99-123)" balances reactivity and solubility, making it preferable for applications requiring moderate reaction conditions .
Functional Comparison with Non-Boronic Acid Analogs
and describe sulfonamide and nitroaromatic compounds (e.g., CAS 79349-82-9 and 101623-69-2). Unlike boronic acids, these compounds exhibit distinct mechanisms, such as enzyme inhibition or antimicrobial activity. For example:
- CAS 101623-69-2 (C₉H₈ClNO₅): A nitroaromatic compound with low solubility (0.08 mg/mL) but high bioavailability (0.85 score) .
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